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Compound of Interest

Compound Name:
N-(4-aminophenyl)-2-

methoxyacetamide

CAS No.: 203739-06-4

Cat. No.: B3021585

Get Quote

Executive Summary
N-(4-aminophenyl)-2-methoxyacetamide (CAS: 203739-06-4) represents a specialized

scaffold within the N-acylated aniline family. Structurally, it acts as a hybrid between the

analgesic pharmacophore of Paracetamol and the zinc-binding precursors used in HDAC

inhibitor design.

While often categorized as a chemical building block, its specific substitution pattern—a para-

amino group combined with a methoxy-functionalized acetyl tail—offers unique

physicochemical properties compared to standard acetanilides. This guide analyzes its utility as

a lead scaffold, contrasting it with therapeutic standards to elucidate its potential in medicinal

chemistry, specifically in analgesic design and enzyme inhibition studies.
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The molecule consists of a p-phenylenediamine core mono-acylated with methoxyacetic acid.

Its biological activity is dictated by three distinct zones:

The Cap (Methoxyacetyl): Unlike a simple acetyl group, the methoxy ether adds a hydrogen

bond acceptor and increases metabolic stability against deacetylation.

The Linker (Phenyl Ring): The para-substitution pattern rigidly separates the amide and

amine, favoring "linear" binding modes typical of analgesics or kinase inhibitors, rather than

the "clamped" mode of ortho-substituted HDAC inhibitors.

The Head Group (Primary Amine): A versatile handle for further derivatization (e.g., into

urea/thiourea kinase inhibitors) or as a weak hydrogen bond donor.

SAR Visualization (Graphviz)
The following diagram illustrates the Structure-Activity Relationship (SAR) divergence based on

substituent positioning.
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Caption: SAR divergence showing how the target molecule relates to major therapeutic classes

based on regiochemistry and functional group modification.

Comparative Analysis of Analogs
This section compares N-(4-aminophenyl)-2-methoxyacetamide against three critical

analogs to define its relative performance and utility.
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Comparison Table: Physicochemical & Biological
Profiles

Feature Target Molecule
Paracetamol
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p-

Aminoacetanilid

e (Parent)

Entinostat

(HDACi
Analog)

Structure
N-(4-NH₂-Ph)-

COCH₂OMe

N-(4-OH-Ph)-

COCH₃

N-(4-NH₂-Ph)-

COCH₃

N-(2-NH₂-Ph)-

Carbamate

Primary Class
Building Block /

Probe

Analgesic /

Antipyretic
Dye Intermediate

Class I HDAC

Inhibitor

Key Mechanism
Weak COX /

Linker

COX-1/2 &

TRPA1

Peroxidase

Substrate

Zn²⁺ Chelation

(HDAC)

LogP (Calc) ~0.85 0.46 0.23 2.6

Solubility
Moderate (Ether

tail)
High High Low

Toxicity Risk
High (Aniline

metabolite)

Low (at

therapeutic dose)

Moderate

(Nephrotoxic)

Cytotoxic

(Targeted)

Utility Library Synthesis
Pain

Management

Chemical

Synthesis
Oncology

Detailed Competitor Analysis
1. vs. Paracetamol (The Analgesic Standard)

Mechanism: Paracetamol acts centrally via COX inhibition and cannabinoid pathways. The

target molecule replaces the phenolic -OH with an -NH₂.[1]

Performance: The -NH₂ group makes the molecule more basic and potentially more toxic (via

N-hydroxylation to reactive metabolites). The 2-methoxy tail increases lipophilicity compared

to paracetamol's acetyl group, potentially altering blood-brain barrier (BBB) penetration.

Verdict: The target is inferior as a standalone drug due to toxicity risks but superior as a

scaffold for creating novel, potent analgesics where the amine is further derivatized.
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2. vs. Entinostat/CI-994 (The HDAC Inhibitors)
Mechanism: HDAC inhibitors require a "Zinc Binding Group" (ZBG). In Entinostat and

Tacedinaline (CI-994), an ortho-amino group on the anilide serves this function by chelating

Zinc in the enzyme pocket.

Performance: Our target molecule is a para-amino isomer.[2] This geometry prevents

simultaneous binding to the Zinc ion and the hydrophobic tunnel.

Verdict: The target molecule serves as an excellent Negative Control in HDAC assays. If a

compound library shows activity with this molecule, it indicates "off-target" effects (non-

specific toxicity) rather than true epigenetic modulation.

Experimental Protocols
To validate the utility of this scaffold, the following protocols describe its synthesis and a

standard cytotoxicity assay to establish baseline biological activity.

Protocol A: Selective Synthesis of N-(4-aminophenyl)-2-
methoxyacetamide
Objective: To synthesize the target mono-amide without over-acylating the second amine of p-

phenylenediamine.

Reagents:

p-Phenylenediamine (PPD) [CAS: 106-50-3]

Methoxyacetyl chloride [CAS: 38870-89-2]

Triethylamine (TEA)

Dichloromethane (DCM)[3][4]

Workflow:

Protection (Optional but Recommended): Use N-Boc-p-phenylenediamine to ensure mono-

acylation. If using free PPD, use a large excess (3:1) of PPD to acid chloride.
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Acylation: Dissolve 1.0 eq of N-Boc-PPD in dry DCM with 1.2 eq TEA. Cool to 0°C.

Addition: Dropwise add 1.05 eq of Methoxyacetyl chloride over 30 mins.

Reaction: Stir at Room Temp (RT) for 4 hours. Monitor by TLC (MeOH/DCM 1:9).

Deprotection: Treat the intermediate with TFA/DCM (1:1) for 1 hour to remove the Boc group.

Purification: Neutralize with NaHCO₃, extract with EtOAc, and recrystallize from Ethanol.

Protocol B: Comparative Cytotoxicity Assay (MTT)
Objective: To determine if the methoxy-tail modification confers increased toxicity compared to

the parent p-aminoacetanilide.

Materials:

Cell Line: HepG2 (Liver carcinoma - relevant for aniline toxicity).

Controls: Paracetamol (Negative/Low Tox), Doxorubicin (Positive).

Steps:

Seeding: Seed HepG2 cells at

cells/well in 96-well plates. Incubate 24h.

Treatment: Prepare serial dilutions (1 µM – 100 µM) of:

N-(4-aminophenyl)-2-methoxyacetamide[5][6]

N-(4-aminophenyl)acetamide (Parent)[1][7][8]

Paracetamol[1][2][6][7][8][9]

Incubation: Treat cells for 48 hours at 37°C, 5% CO₂.

Detection: Add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize formazan crystals with

DMSO.

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b3021585/docs?utm_src=pdf-body#structural-analogs-of-n-4-aminophenyl-2-methoxyacetamide-a-comparative-sar-utility-guide
https://www.chemscene.com/product/203739-06-4.html
https://cymitquimica.com/es/categorias/232/building-blocks/?items=200&page=2744
https://www.researchgate.net/profile/Majda-Srabovic/publication/375718499_Synthesis_Identification_and_Characterization_of_N-4-Aminophenyl_Acetamide_Molecule/links/6557f7fb3fa26f66f40d4fc1/Synthesis-Identification-and-Characterization-of-N-4-Aminophenyl-Acetamide-Molecule.pdf
https://cymitquimica.com/cas/122-80-5/
https://www.researchgate.net/publication/375718499_Synthesis_Identification_and_Characterization_of_N-4-Aminophenyl_Acetamide_Molecule
https://www.researchgate.net/profile/Majda-Srabovic/publication/375718499_Synthesis_Identification_and_Characterization_of_N-4-Aminophenyl_Acetamide_Molecule/links/6557f7fb3fa26f66f40d4fc1/Synthesis-Identification-and-Characterization-of-N-4-Aminophenyl-Acetamide-Molecule.pdf
https://www.researchgate.net/publication/333226750_An_overview_on_the_synthesis_and_chemical_properties_of_p_-aminoacetanilide_and_its_derivatives
https://cymitquimica.com/es/categorias/232/building-blocks/?items=200&page=2744
https://cymitquimica.com/cas/122-80-5/
https://www.researchgate.net/publication/375718499_Synthesis_Identification_and_Characterization_of_N-4-Aminophenyl_Acetamide_Molecule
https://en.wikipedia.org/wiki/4-Aminoacetanilide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3021585?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Analysis: Measure Absorbance at 570 nm. Calculate IC50.

Expected Outcome:

Target Molecule: Moderate cytotoxicity (IC50 ~50-100 µM) due to the aniline moiety.

Paracetamol: Low cytotoxicity (IC50 >500 µM).

Interpretation: If the Target Molecule shows IC50 < 10 µM, the methoxy group is significantly

enhancing cell permeability or metabolic activation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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